Lipophilicity (XLogP) Distinction for Property-Based Design and Solubility Profiling
The target compound's high predicted lipophilicity, computed by PubChem's XLogP3 method, provides a key differentiator for selecting candidates in early drug discovery. 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline has an XLogP3-AA of 6.7 [1]. This value is significantly higher than that of the 2-phenyl analog, 6,8-dibromo-2-phenylquinoline, which has a predicted XLogP3 of approximately 4.7 [2]. This 2-log unit increase indicates a marked preference for lipophilic environments, guiding compound selection when a higher membrane permeability or a specific tissue distribution profile is desired.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.7 |
| Comparator Or Baseline | 6,8-Dibromo-2-phenylquinoline (XLogP3-AA: ~4.7) |
| Quantified Difference | Target compound is ~100-fold more lipophilic by partition coefficient. |
| Conditions | Computed descriptor by PubChem XLogP3 3.0. |
Why This Matters
A 2-log higher lipophilicity directly impacts solubility, LogD, and in silico ADME predictions, making the compound a more suitable lead-like probe for targets in lipid-rich environments or for crossing biological membranes.
- [1] PubChem. 6,8-Dibromo-2-{2-[(3-methoxyphenyl)methoxy]phenyl}quinoline. CID 2768437. Accessed 2026-04-28. View Source
- [2] PubChem. 6,8-Dibromo-2-phenylquinoline. CID 2768432. Accessed 2026-04-28. View Source
